molecular formula C9H16ClNO2 B13570372 2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride

2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride

Cat. No.: B13570372
M. Wt: 205.68 g/mol
InChI Key: WQWOGTFDLNZGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the 2-azabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring. This structure is of significant interest due to its synthetic and pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride typically involves the intramolecular cyclization of suitable precursors. One common method is the cyclization of tropinone derivatives, which can be achieved through various catalytic and non-catalytic processes . The stereochemical control in these reactions is crucial and can be achieved through enantioselective methodologies .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 2-(3-azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets in the body. This compound can act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

2-(3-azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)3-8-6-1-2-7(8)5-10-4-6;/h6-8,10H,1-5H2,(H,11,12);1H

InChI Key

WQWOGTFDLNZGME-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC1C2CC(=O)O.Cl

Origin of Product

United States

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